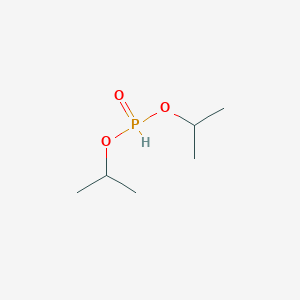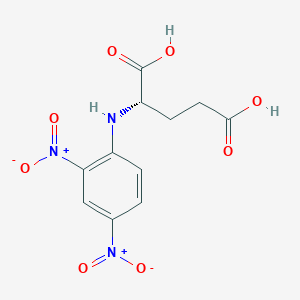
Glutamic acid, N-(2,4-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamic acid, N-(2,4-dinitrophenyl)-: is an organic compound that features a dinitrophenyl group attached to the amino acid L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glutamic acid, N-(2,4-dinitrophenyl)- typically involves the reaction of 2,4-dinitrophenylhydrazine with L-glutamic acid under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of Glutamic acid, N-(2,4-dinitrophenyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions: Glutamic acid, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of the dinitrophenyl group.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Substituted aromatic compounds with various functional groups replacing the nitro groups.
Scientific Research Applications
Chemistry: Glutamic acid, N-(2,4-dinitrophenyl)- is used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides. It forms stable derivatives that can be analyzed using techniques such as high-performance liquid chromatography (HPLC).
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for investigating the mechanisms of enzyme catalysis and inhibition.
Industry: In the industrial sector, Glutamic acid, N-(2,4-dinitrophenyl)- is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Glutamic acid, N-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar analytical applications for detecting carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in biochemical studies.
2,4-Dinitroaniline: Used in the synthesis of dyes and agrochemicals.
Uniqueness: Glutamic acid, N-(2,4-dinitrophenyl)- is unique due to its combination of the dinitrophenyl group with the amino acid L-glutamic acid. This structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in specific ways, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBKHTRVUNPZEN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

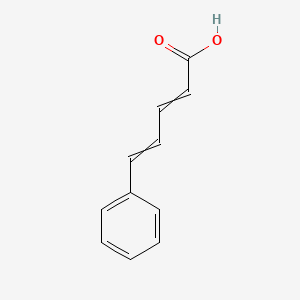


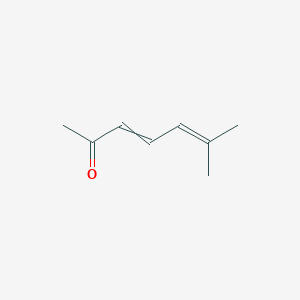

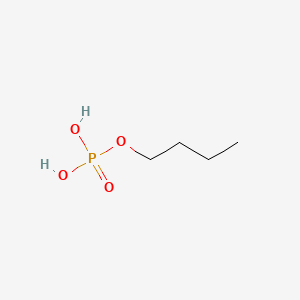
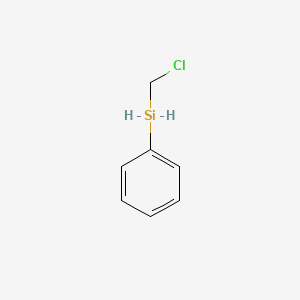
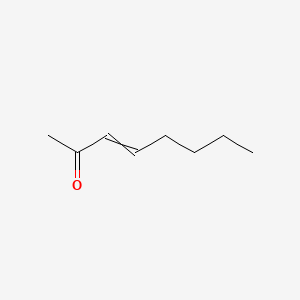
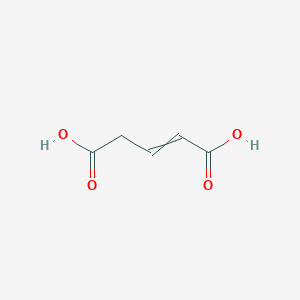
![Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B7820879.png)
